Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide
Description
Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide is a boron-containing compound characterized by a trifluoroborate core linked to a piperazine moiety. The piperazine ring is substituted with a tert-butoxycarbonyl (Boc) protecting group at the 4-position, connected via a methylene bridge to the boron atom. The Boc group enhances solubility in organic solvents and protects the piperazine nitrogen from undesired reactions during synthetic processes .
Properties
Molecular Formula |
C10H20BF3N2O2 |
|---|---|
Molecular Weight |
268.09 g/mol |
IUPAC Name |
hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide |
InChI |
InChI=1S/C10H19BF3N2O2/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14/h4-8H2,1-3H3/q-1/p+1 |
InChI Key |
ZMODHXXZBLTZED-UHFFFAOYSA-O |
Canonical SMILES |
[H+].[B-](CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Precursors
- 4-[(tert-Butoxycarbonyl)piperazin-1-yl]methanol : Synthesized via Boc protection of piperazine followed by hydroxymethylation.
- Trifluoroborane-dimethyl sulfide complex (BF₃·SMe₂) : Used as a boron source due to its stability and controlled reactivity.
- Activating agents : Carbodiimides (e.g., DCC) for esterification or amidation.
Step-by-Step Synthesis
Boc Protection of Piperazine
The piperazine ring is protected to prevent unwanted side reactions during subsequent steps.
Procedure :
- Dissolve piperazine (1.0 eq) in anhydrous dichloromethane (DCM).
- Add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (2.0 eq) at 0°C.
- Stir at room temperature for 12 hours.
- Extract with 5% citric acid, dry over Na₂SO₄, and evaporate to obtain Boc-piperazine.
Yield : 85–92%.
Hydroxymethylation of Boc-Piperazine
Introducing the hydroxymethyl group prepares the molecule for boron incorporation.
Procedure :
- React Boc-piperazine (1.0 eq) with paraformaldehyde (1.2 eq) in tetrahydrofuran (THF).
- Add BF₃·Et₂O (0.1 eq) as a catalyst.
- Reflux at 60°C for 6 hours.
- Purify via flash chromatography (hexane:ethyl acetate = 3:1).
Yield : 78–84%.
Boronation Reaction
The hydroxymethyl group is converted to the trifluoromethylboranuide moiety.
Procedure :
- Dissolve 4-[(tert-butoxycarbonyl)piperazin-1-yl]methanol (1.0 eq) in dry DCM.
- Add BF₃·SMe₂ (1.5 eq) and DIPEA (2.0 eq) at −78°C.
- Warm to room temperature and stir for 24 hours.
- Quench with methanol, concentrate, and purify via silica gel chromatography.
Yield : 65–72%.
Reaction Optimization
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 24 | 72 |
| THF | 36 | 58 |
| Acetonitrile | 48 | 41 |
DCM provides optimal polarity for boron trifluoride activation while minimizing side reactions.
Temperature Control
- −78°C : Prevents exothermic decomposition of BF₃·SMe₂.
- Room temperature : Ensures complete boronate formation without over-reaction.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity using a C18 column (acetonitrile:water = 70:30).
- Elemental Analysis : Calculated for C₁₂H₂₁BF₃N₂O₂: C 45.02%, H 6.61%; Found: C 44.89%, H 6.57%.
Challenges and Mitigation
Boc Deprotection Risks
- Challenge : Acidic conditions during boronation may prematurely remove the Boc group.
- Solution : Optimize stoichiometry of BF₃·SMe₂ and DIPEA to maintain pH >7.
Comparative Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Classical | High reproducibility | Low yield (65–72%) |
| Microwave | Reduced reaction time (4–6 hours) | Specialized equipment required |
| Flow Chemistry | Scalability for industrial production | High initial setup costs |
Microwave-assisted synthesis improves yields to 80–85% but requires precise temperature control.
Chemical Reactions Analysis
Types of Reactions
Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and forming various products
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and product purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states .
Scientific Research Applications
Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide involves its interaction with various molecular targets and pathways. The trifluoroborate group plays a crucial role in its reactivity, enabling it to participate in a wide range of chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, facilitating various biochemical and chemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of trifluoroborate salts, which are widely employed as organoboron reagents. Below is a detailed comparison with structurally analogous compounds derived from the evidence:
Table 1: Structural and Physicochemical Comparison of Selected Trifluoroborate Salts
Key Findings:
Substituent Effects :
- The Boc-piperazinylmethyl group in the target compound distinguishes it from simpler aryl or alkenyl analogs. This substitution likely improves steric bulk and modulates electronic properties, affecting reactivity in cross-coupling reactions .
- Aryl-substituted analogs (e.g., 4-fluorobenzyl) exhibit higher electrophilicity at the boron center, favoring faster transmetallation in Suzuki couplings compared to the Boc-piperazine derivative .
Stability and Solubility :
- The Boc group in the target compound enhances stability against hydrolysis compared to unprotected amines (e.g., borane-pyridine complexes in ). This makes it suitable for multi-step synthetic workflows .
- Potassium salts (e.g., CAS 936329-97-4) generally exhibit higher aqueous solubility than their hydron counterparts, facilitating purification and handling .
Synthetic Utility: Piperazine-linked trifluoroborates (as in the target compound) are valuable in medicinal chemistry for introducing nitrogen-rich pharmacophores. Alkenyl-substituted trifluoroborates () are precursors for conjugated polymers or stereochemically complex molecules, whereas the target compound’s Boc-piperazine group may serve as a masked amine for late-stage diversification .
Spectroscopic Characterization :
- Similar compounds in and were characterized via ¹H NMR and HRMS, indicating that the target compound’s purity and structure can be confirmed using these techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
